3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid
Description
3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O3 It is a derivative of benzoic acid, characterized by the presence of fluorine atoms and a hydroxyl group on the phenyl ring
Properties
IUPAC Name |
3-fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-4-10(12(16)6-8)9-3-1-7(13(17)18)5-11(9)15/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNIWYTDOEEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C2=C(C=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689415 | |
| Record name | 2,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-93-5 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2,4′-difluoro-2′-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261988-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Difluoro-2'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoro-2-hydroxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with phenylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as Jones reagent.
Fluorination: The ketone undergoes fluorination using a fluorinating agent like Selectfluor to introduce the second fluorine atom.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under basic conditions to yield 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 3-Fluoro-4-(4-fluoro-2-oxophenyl)benzoic acid.
Reduction: Formation of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzoic acid: Similar structure but lacks the additional fluorine atom.
4-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the second fluorine atom on the phenyl ring.
3-Fluoro-4-hydroxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
3-Fluoro-4-(4-fluoro-2-hydroxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a hydroxyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
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